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Compound of Interest

Compound Name: Sairga

Cat. No.: B12382766 Get Quote

Notice: Information regarding a specific agent referred to as "Sairga" and its off-target effects in

bacterial cells is not available in the public domain. The following information is based on

general principles and established methodologies for assessing off-target effects of

antimicrobials and gene-editing technologies in bacteria. This serves as a foundational guide

for researchers investigating novel therapeutic agents.
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Question Answer

What are off-target effects in the context of

bacterial cells?

Off-target effects refer to the unintended

interactions of a therapeutic agent, such as an

antibiotic or a gene-editing tool, with cellular

components other than its intended target. In

bacteria, this can lead to a variety of unintended

consequences, including inhibition of essential

cellular processes, unexpected phenotypic

changes, or the development of resistance.

Why is it crucial to study the off-target effects of

a new antimicrobial agent?

Understanding off-target effects is critical for

several reasons. It helps in assessing the safety

and toxicity profile of a potential drug.

Unintended interactions can lead to adverse

effects on the host or the microbiome.

Furthermore, identifying off-target binding can

provide insights into the drug's mechanism of

action and potential pathways for resistance

development.

What are the common off-target mechanisms

observed with antibacterial agents?

Common off-target mechanisms include binding

to and inhibiting the function of proteins that

share structural similarities with the primary

target, intercalation into DNA, disruption of

membrane integrity, and interference with

metabolic pathways. For instance, some drugs

may inadvertently inhibit essential enzymes

involved in DNA replication or protein synthesis.

[1][2]

How can off-target effects contribute to antibiotic

resistance?

Off-target interactions can impose selective

pressure on bacterial populations, leading to the

emergence of resistant strains. For example, if a

drug has a weak affinity for a secondary, non-

essential target, bacteria may develop mutations

in that target to reduce binding, which could

confer a survival advantage and contribute to

broader resistance.[3]
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What is the significance of the "seed sequence"

in the context of off-target effects of RNA-guided

nucleases like CRISPR-Cas9 in bacteria?

In CRISPR-Cas9 systems, the "seed sequence"

is a critical region of the guide RNA, typically at

the 3' end, that is crucial for target recognition.

Mismatches in this region are less tolerated than

in other parts of the guide RNA. However, off-

target binding and subsequent effects, such as

gene silencing or toxicity, can still occur even

with several mismatches, particularly if the seed

sequence has partial complementarity to a

promoter region of an essential gene.[4][5][6]
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Issue Possible Cause Recommended Action

Unexpected bacterial cell

death or growth inhibition at

sub-inhibitory concentrations

of the test compound.

The compound may have

potent off-target effects on

essential bacterial processes.

Conduct a series of viability

assays at a range of

concentrations. Perform whole-

genome sequencing of treated

and untreated cells to identify

potential mutations in off-target

genes. Utilize techniques like

ChIP-seq to identify

unintended binding sites of the

compound on the bacterial

chromosome.[4][5]

Development of rapid

resistance to the test

compound in vitro.

The compound may have

multiple off-target binding sites,

providing more avenues for

resistance mutations to arise.

Characterize the mutations in

resistant isolates through

whole-genome sequencing.

Perform biochemical assays to

determine if the mutations alter

the structure of potential off-

target proteins.

Observed phenotype in treated

bacteria does not align with the

known function of the intended

target.

This strongly suggests one or

more off-target effects are

responsible for the observed

phenotype.

Employ transcriptomic (RNA-

seq) and proteomic analyses

to identify global changes in

gene and protein expression.

[4][7] This can help pinpoint

pathways affected by off-target

interactions.

Inconsistent experimental

results when testing the

compound in different bacterial

strains or species.

The presence and sequence of

potential off-target sites can

vary between different

bacterial genomes.

Perform comparative genomic

analysis to identify differences

in potential off-target loci

between the tested strains.

Validate off-target binding in

each strain using methods like

ChIP-seq or pull-down assays

coupled with mass

spectrometry.[4][5]
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Experimental Protocols
Protocol 1: Identification of Off-Target Binding Sites
using Chromatin Immunoprecipitation followed by
Sequencing (ChIP-seq)
This protocol is designed to identify the direct binding sites of a DNA-binding agent (e.g., a

modified drug or a dCas9-guide RNA complex) across the bacterial genome.

Methodology:

Cell Culture and Crosslinking: Grow bacterial cells to the mid-logarithmic phase. Treat the

cells with the investigational compound. Crosslink the compound to its DNA binding sites

using formaldehyde.

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically

200-500 bp) using sonication or enzymatic digestion.

Immunoprecipitation: Use an antibody specific to the compound or a tag fused to the protein

of interest (like dCas9) to immunoprecipitate the compound-DNA complexes.

DNA Purification: Reverse the crosslinking and purify the DNA fragments that were bound to

the compound.

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and

perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the bacterial reference genome to identify

enriched regions, which represent the binding sites of the compound.

Visualizations
Signaling Pathway: Logic of Off-Target Effect Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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